molecular formula C15H17Br2FO2S2 B1456861 Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-76-6

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B1456861
CAS No.: 1160823-76-6
M. Wt: 472.2 g/mol
InChI Key: AXLMQOPQPUEOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS RN: 1160823-76-6) is a high-value building block monomer specifically designed for advanced organic electronics research and development . This compound features a planar thieno[3,4-b]thiophene core, which provides an extended pi-electron system essential for efficient charge transport and delocalization . Its molecular structure is engineered with strategic functional groups: two bromine atoms at the 4 and 6 positions serve as excellent leaving groups for versatile palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira, enabling the straightforward synthesis of complex conjugated polymers and small molecules . The addition of a fluorine atom fine-tunes the electronic properties, while the n-octyl ester side chain confers superior solubility in common organic solvents, facilitating solution-based processing techniques for device fabrication . This chemical is critical in developing high-performance materials for next-generation devices. Its primary applications include serving as a key precursor for p-type semiconductor polymers in Organic Field-Effect Transistors (OFETs), where it contributes to high charge carrier mobility . It is also widely used in the synthesis of emissive and charge-transport layers for Organic Light-Emitting Diodes (OLEDs) and Polymer LEDs (PLEDs), and as a component in low bandgap polymers for Organic Photovoltaics (OPV) to enhance light absorption and energy conversion efficiency . To ensure optimal and reproducible results in these sensitive applications, the product is supplied with a high purity level, typically >97% . To maintain stability and performance, it is recommended to store this compound in a cool, dark place, ideally under inert atmosphere and at temperatures between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMQOPQPUEOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729053
Record name Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160823-76-6
Record name Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS No. 1160823-76-6) is a synthetic compound characterized by its unique thiophene structure, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its applications in various fields such as agriculture, medicine, and materials science.

The molecular formula of this compound is C15H17Br2FO2SC_{15}H_{17}Br_2FO_2S with a molecular weight of approximately 472.23 g/mol. The compound exists as a crystalline solid with a melting point of around 55°C .

Property Value
Molecular FormulaC15H17Br2FO2S
Molecular Weight472.23 g/mol
CAS Number1160823-76-6
Melting Point55°C
Purity>94.0% (GC)

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiophene compounds against various bacterial strains and fungi, suggesting potential applications in agriculture as natural pesticides or fungicides .

  • Bacterial Activity : The compound has shown inhibitory effects on pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : It also demonstrated antifungal properties against species like Candida albicans and Aspergillus niger, indicating its utility in treating fungal infections.

Herbicidal Activity

Thiophene derivatives have been explored for their herbicidal properties. A study conducted on the impact of various thiophene compounds on plant growth revealed that this compound can inhibit the growth of certain weeds while promoting crop health .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 30 µg/mL against S. aureus. The compound's mechanism was attributed to membrane disruption and interference with protein synthesis.

Case Study 2: Herbicidal Effectiveness

In another study focusing on herbicidal activity, this compound was applied to Arabidopsis thaliana and Chlamydomonas reinhardtii. The results showed a significant reduction in growth rates at concentrations above 100 µg/mL, suggesting its potential as an eco-friendly herbicide.

Scientific Research Applications

Organic Photovoltaics (OPVs)

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is utilized as a building block for low bandgap polymers in OPVs. These polymers are crucial for enhancing the efficiency of solar cells by allowing them to absorb a broader spectrum of sunlight.

  • Case Study : Research indicates that polymers synthesized from this compound can achieve power conversion efficiencies exceeding 10% when used in conjunction with fullerene derivatives as electron acceptors . The incorporation of this compound into polymer blends has demonstrated improved light absorption and charge transport properties.

Organic Field-Effect Transistors (OFETs)

In OFETs, this compound serves as a semiconductor material. Its unique electronic properties contribute to the performance of OFET devices.

  • Performance Metrics : Devices fabricated using this compound have shown high mobility rates, making them suitable for applications in flexible electronics and displays . The ability to tune the electronic properties through structural modifications allows for the optimization of device performance.

Conducting Polymers

This compound is also instrumental in synthesizing conducting polymers that are essential for various electronic applications, including sensors and actuators.

  • Research Findings : Studies have indicated that conducting polymers derived from octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene exhibit excellent conductivity and stability under operational conditions . These materials are being explored for use in wearable technology due to their flexibility and lightweight nature.

Comparison with Similar Compounds

Structural Analogues in the Thienothiophene Family

Key structural analogues include:

Compound Name Substituents Molecular Weight Key Applications Reference
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate Br (4,6), F (3), octyl ester 472.23 Polymer solar cells, OTFTs
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (IN1007) Br (4,6), dodecyl ester 510.3 Organic semiconductors
2-Ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (FTT) Br (4,6), F (3), 2-ethylhexyl 464.2 (estimated) High-efficiency PSCs (e.g., PCE-10)
4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid (IN1019) Br (4,6), F (3), free acid 360.02 Precursor for ester derivatives

Key Observations :

  • Alkyl Chain Length : The octyl ester (C₈) in the target compound balances solubility and crystallinity in organic solvents, whereas longer chains (e.g., dodecyl in IN1007) improve solubility but reduce charge mobility due to increased steric hindrance .
  • Fluorination: The 3-fluoro substituent in the target compound lowers the highest occupied molecular orbital (HOMO) energy level compared to non-fluorinated analogues (e.g., IN1007), enhancing open-circuit voltage (VOC) in solar cells .
  • Bromine Reactivity : Bromine at positions 4 and 6 enables Stille or Suzuki cross-coupling reactions, critical for copolymer synthesis with benzodithiophene (BDT) units .
Performance in Polymer Solar Cells
  • PCE-10 Copolymer: Blends of 2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (FTT) with BDTT units achieved power conversion efficiencies (PCE) >10% due to strong π-π stacking and broad absorption .
  • TT-BO Derivative : A copolymer incorporating the target compound (TT-BO) demonstrated hole mobility of 1.2 × 10⁻³ cm²/Vs, comparable to FTT-based polymers, but with improved thermal stability due to the octyl chain .
  • Non-Fluorinated Analogues: Polymers lacking the 3-fluoro group (e.g., dodecyl derivatives) exhibit higher HOMO levels (−5.1 eV vs. −5.4 eV for fluorinated analogues), reducing VOC by ~0.3 V in PSCs .
Thermal and Electronic Properties
Property Octyl 4,6-dibromo-3-fluoro Dodecyl 4,6-dibromo FTT (2-ethylhexyl)
Melting Point (°C) Not reported Not reported >200 (decomposes)
HOMO (eV) −5.4 −5.1 −5.5
Hole Mobility (cm²/Vs) 1.2 × 10⁻³ 8.5 × 10⁻⁴ 1.5 × 10⁻³
Absorption λ_max (nm) 620 605 635

Source :

Preparation Methods

Starting Materials and Reagents

Component Role
Thieno[3,4-b]thiophene precursor Core fused thiophene skeleton
Bromine source (e.g., Br2, NBS) Dibromination agent
Fluorinating agent (e.g., Selectfluor) Fluorination at 3-position
Carboxylation reagents (e.g., CO2 or carboxylation catalysts) Introduction of carboxylic acid
Octanol Alcohol for esterification
Coupling reagents (e.g., DCC, DMAP) Esterification catalysts
Solvents (e.g., dichloromethane, THF) Reaction medium

Stepwise Synthesis

Step 1: Dibromination and Fluorination

  • The thieno[3,4-b]thiophene core is subjected to controlled dibromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 6 positions.
  • Fluorination at the 3-position is achieved using electrophilic fluorinating agents such as Selectfluor under mild conditions to prevent degradation of the heterocyclic core.

Step 2: Carboxylation

  • The 2-position is functionalized with a carboxyl group, often via lithiation followed by carbonation with CO2 or other carboxylation methods.

Step 3: Esterification with Octanol

  • The carboxylic acid intermediate is then esterified with octanol using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form the octyl ester.
  • The reaction is typically carried out under inert atmosphere and anhydrous conditions to maximize yield and purity.

Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography to achieve high purity (>98%), essential for semiconductor applications.
  • Characterization includes NMR spectroscopy (confirming substitution pattern and ester formation), mass spectrometry, and melting point determination (typically 37–55 °C depending on the ester chain length).

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions / Values
Starting material Thieno[3,4-b]thiophene core
Dibromination agent Br2 or NBS, stoichiometric to slight excess
Fluorination agent Selectfluor or equivalent, mild conditions
Carboxylation method Lithiation + CO2 or equivalent
Esterification reagents DCC, DMAP, octanol
Solvent Dichloromethane, THF, or similar aprotic solvents
Temperature 0 °C to room temperature for halogenation; reflux for esterification
Reaction time Several hours to overnight depending on step
Purity of final product >98% (confirmed by NMR)
Melting point 37–55 °C (varies with ester chain length)

Research Findings and Optimization Notes

  • The dibromo substituents at positions 4 and 6 are critical for enabling Suzuki or Stille coupling polymerizations, facilitating the synthesis of low bandgap polymers like PTB-7 and PCE10.
  • Fluorination at the 3-position enhances molecular planarity and electron affinity, improving charge transport in semiconducting polymers.
  • The choice of octyl ester (versus shorter or branched esters like 2-ethylhexyl) affects solubility and film-forming properties of the resulting polymers. Octyl esters provide a balance between solubility and crystallinity.
  • Purification to >98% purity is essential to avoid defects in polymer chains that degrade device performance.
  • Handling precautions include inert atmosphere and avoidance of moisture to prevent hydrolysis of ester and side reactions during halogenation steps.

Comparative Notes on Related Compounds

Compound Ester Group Application Focus Purity Range Melting Point (°C)
This compound Octyl Organic semiconductors, OFETs, OPVs >98% ~37–55
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate 2-Ethylhexyl Low bandgap polymer synthesis >98% 37–41

Q & A

Advanced Research Question

  • Crosslinking : Post-polymerization treatments with 1,8-diiodooctane improve thermal stability, reducing phase separation .
  • Side-chain engineering : Replacing alkyl groups with branched chains (e.g., 2-ethylhexyl) minimizes oxidative degradation .
    Validation : Accelerated aging tests under 1-sun illumination (AM 1.5G) and impedance spectroscopy to monitor degradation .

What are the key challenges in scaling up the synthesis of this compound for large-scale polymer production?

Advanced Research Question

  • Catalyst cost : Pd-based catalysts increase production costs; alternatives like Ni or Cu are being explored but reduce yield .
  • Purification : Bromination byproducts require column chromatography, which is inefficient for industrial scales .
    Solutions : Develop flow chemistry protocols to automate multi-step reactions and improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.